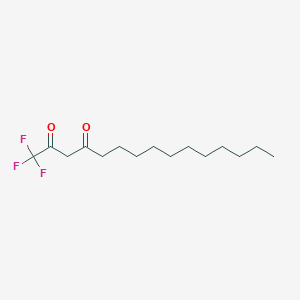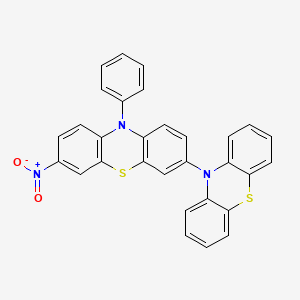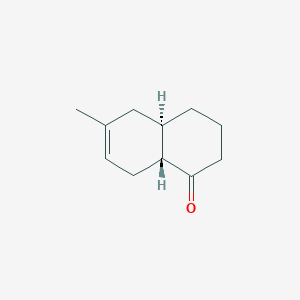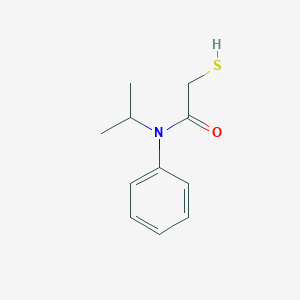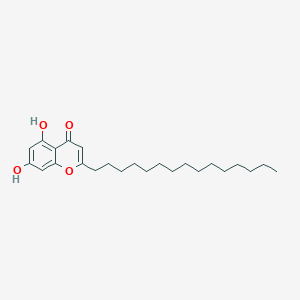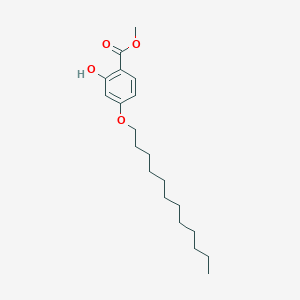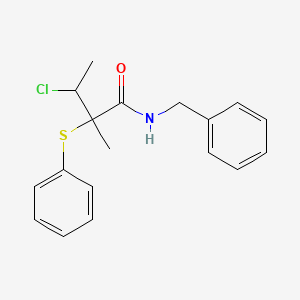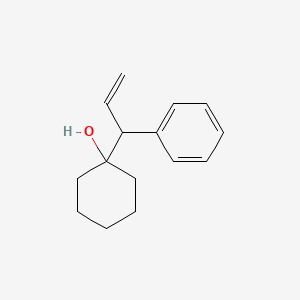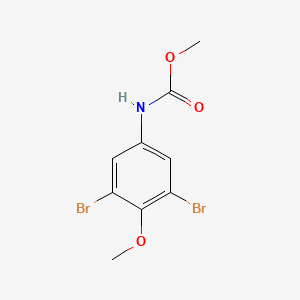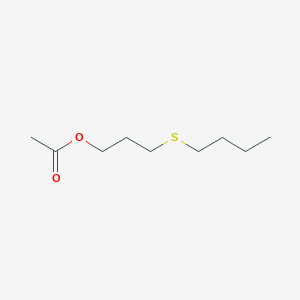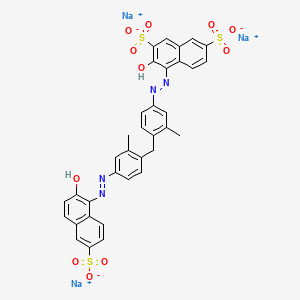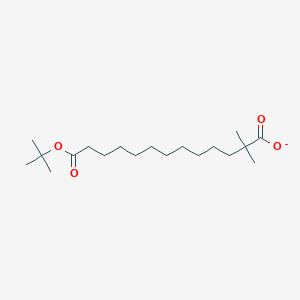
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a tert-butoxy group, which is a common protecting group in organic synthesis, and a dimethyl-oxotridecanoate backbone, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate typically involves the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method is the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These methods enhance the scalability and reproducibility of the synthesis, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and drug delivery systems.
Industry: The compound is utilized in the production of polymers, coatings, and specialty chemicals
Wirkmechanismus
The mechanism of action of 13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, preventing unwanted side reactions during synthesis. The compound’s ester functionality allows it to participate in esterification and transesterification reactions, facilitating the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-tert-Butoxy-2,2-dimethyl-3-oxopropanoic acid: This compound shares a similar tert-butoxy group and dimethyl structure but differs in its shorter carbon chain.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the tert-butoxy group and are used in peptide synthesis.
Uniqueness
13-tert-Butoxy-2,2-dimethyl-13-oxotridecanoate is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific chain lengths and functionalities .
Eigenschaften
CAS-Nummer |
85228-93-9 |
|---|---|
Molekularformel |
C19H35O4- |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
2,2-dimethyl-13-[(2-methylpropan-2-yl)oxy]-13-oxotridecanoate |
InChI |
InChI=1S/C19H36O4/c1-18(2,3)23-16(20)14-12-10-8-6-7-9-11-13-15-19(4,5)17(21)22/h6-15H2,1-5H3,(H,21,22)/p-1 |
InChI-Schlüssel |
YSYRUJQTAPSNER-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCC(C)(C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


